methyl 1-[[(3R)-oxan-3-yl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate
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Overview
Description
Methyl 1-[[(3R)-oxan-3-yl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate is a complex organic compound featuring a unique imidazo[1,5-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the oxan-3-yl group and the sulfamoyl moiety contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[[(3R)-oxan-3-yl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate typically involves multi-step organic synthesis
Formation of Imidazo[1,5-a]pyridine Core: This step often involves the cyclization of a suitable pyridine derivative with an imidazole precursor under acidic or basic conditions.
Introduction of Oxan-3-yl Group: The oxan-3-yl group can be introduced via nucleophilic substitution reactions, where a suitable oxirane or oxetane derivative reacts with the imidazo[1,5-a]pyridine core.
Sulfamoylation: The sulfamoyl group is typically introduced using sulfamoyl chloride or a similar reagent under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[[(3R)-oxan-3-yl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxan-3-yl group or the imidazo[1,5-a]pyridine core, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Methyl 1-[[(3R)-oxan-3-yl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 1-[[(3R)-oxan-3-yl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the imidazo[1,5-a]pyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[[(3R)-oxan-3-yl]sulfamoyl]imidazo[1,2-a]pyridine-6-carboxylate: Similar structure but different positioning of the nitrogen atoms in the imidazo ring.
Methyl 1-[[(3R)-oxan-3-yl]sulfamoyl]imidazo[1,5-a]pyrimidine-6-carboxylate: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
Methyl 1-[[(3R)-oxan-3-yl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to form multiple types of interactions with biological targets makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 1-[[(3R)-oxan-3-yl]sulfamoyl]imidazo[1,5-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-21-14(18)10-4-5-12-13(15-9-17(12)7-10)23(19,20)16-11-3-2-6-22-8-11/h4-5,7,9,11,16H,2-3,6,8H2,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYFCYXJHPYWCX-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=NC(=C2C=C1)S(=O)(=O)NC3CCCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CN2C=NC(=C2C=C1)S(=O)(=O)N[C@@H]3CCCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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